Tert-butyl 4-(cyano(4-fluorophenyl)methylene)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(cyano(4-fluorophenyl)methylene)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a cyano group and a fluorophenyl group attached to a piperidine ring, which is further substituted with a tert-butyl ester group
Preparation Methods
The synthesis of tert-butyl 4-(cyano(4-fluorophenyl)methylene)piperidine-1-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with piperidine-1-carboxylate in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Tert-butyl 4-(cyano(4-fluorophenyl)methylene)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or fluorophenyl groups can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 4-(cyano(4-fluorophenyl)methylene)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a building block for the synthesis of bioactive molecules.
Industry: The compound is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(cyano(4-fluorophenyl)methylene)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano and fluorophenyl groups play a crucial role in its binding affinity and selectivity towards target proteins or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Tert-butyl 4-(cyano(4-fluorophenyl)methylene)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has a similar piperidine ring structure but with different substituents, leading to distinct chemical and biological properties.
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: This compound is used as an intermediate in the synthesis of fentanyl and related derivatives, highlighting its importance in pharmaceutical chemistry.
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in the development of targeted protein degradation technologies.
Properties
Molecular Formula |
C18H21FN2O2 |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
tert-butyl 4-[cyano-(4-fluorophenyl)methylidene]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H21FN2O2/c1-18(2,3)23-17(22)21-10-8-14(9-11-21)16(12-20)13-4-6-15(19)7-5-13/h4-7H,8-11H2,1-3H3 |
InChI Key |
VUKFZDKBNXUQBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C(C#N)C2=CC=C(C=C2)F)CC1 |
Origin of Product |
United States |
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